1,2,4-Triazole Versus 1,2,3-Triazole Regioisomers: Distinct Hydrogen Bonding and Metal Coordination Properties
The target compound contains a 1,2,4-triazole moiety, which is chemically and functionally distinct from the 1,2,3-triazole regioisomer (e.g., CAS 2408962-61-6). The 1,2,4-triazole ring functions as both a hydrogen bond donor and acceptor and coordinates metal ions via the N2 and N4 nitrogen atoms, whereas the 1,2,3-triazole ring lacks the N4 coordination site and exhibits different hydrogen bonding geometry . This structural difference is not trivial: 1,2,4-triazole is a privileged pharmacophore in FDA-approved drugs including fluconazole, voriconazole, and anastrozole, whereas 1,2,3-triazole is primarily employed as a click chemistry-derived bioisostere with distinct target engagement profiles [1].
| Evidence Dimension | Triazole isomer identity and metal coordination capability |
|---|---|
| Target Compound Data | 1,2,4-triazole regioisomer; coordination via N2 and N4 nitrogen atoms |
| Comparator Or Baseline | 1,2,3-triazole regioisomer (CAS 2408962-61-6); coordination via N2 and N3 nitrogen atoms only; N4 absent |
| Quantified Difference | Qualitative difference in hydrogen bond donor/acceptor geometry and metal chelation sites; not numerically quantified but structurally determinative |
| Conditions | Chemical structure analysis; pharmacophore classification |
Why This Matters
The 1,2,4-triazole isomer is essential for applications targeting cytochrome P450 enzymes, kinases, or metalloenzymes requiring specific nitrogen coordination geometry; the 1,2,3-triazole analog cannot substitute.
- [1] Waaler J, Leenders RGG, Sowa ST, et al. Preclinical Lead Optimization of a 1,2,4-Triazole Based Tankyrase Inhibitor. J Med Chem. 2020;63(13):6834-6846. PMID: 32511917. View Source
